![molecular formula C10H11FN2OS B239908 N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
N-[(2-fluorophenyl)carbamothioyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)carbamothioyl]propanamide (abbreviated as FCP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FCP belongs to the class of carbamothioyl compounds and is synthesized using a specific method.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)carbamothioyl]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. This compound has also been studied for its potential applications in the treatment of inflammation and pain.
Mécanisme D'action
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide is not fully understood. However, studies have shown that this compound exerts its effects by modulating specific pathways. This compound has been found to activate the caspase pathway, which is involved in apoptosis. This compound has also been found to inhibit the activity of acetylcholinesterase by binding to its active site. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific pathways. This compound has also been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. This compound has also been found to inhibit the activity of COX-2, which is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is a potent compound that can be used in small concentrations. This compound is also stable and can be stored for long periods of time. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments. This compound is also a relatively new compound and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide. One area of research is to study the potential applications of this compound in the treatment of other diseases. Another area of research is to study the mechanism of action of this compound in more detail. This can help to identify new targets for drug development. Another area of research is to study the potential side effects of this compound and its long-term effects. This can help to ensure the safety of this compound for human use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its potential applications in cancer research, Alzheimer's disease, and inflammation. This compound exerts its effects by modulating specific pathways and has various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments and there are several future directions for research on this compound.
Méthodes De Synthèse
N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a method that involves the reaction of 2-fluoroaniline with thioisocyanate. The reaction takes place in the presence of a base and an organic solvent. The final product is obtained by recrystallization of the crude product. The chemical structure of this compound is shown below:
Propriétés
Formule moléculaire |
C10H11FN2OS |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Clé InChI |
KZGGJWVXUJYZBA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



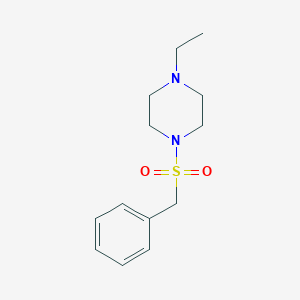
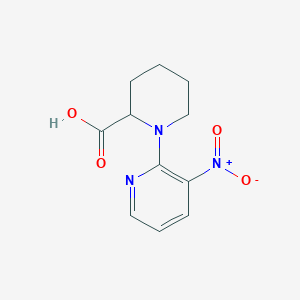
![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)
![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
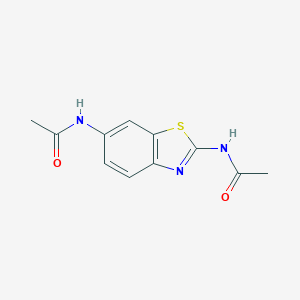
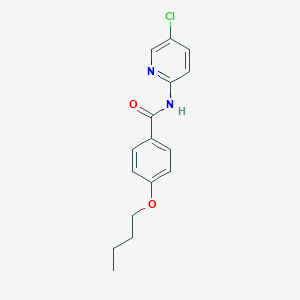
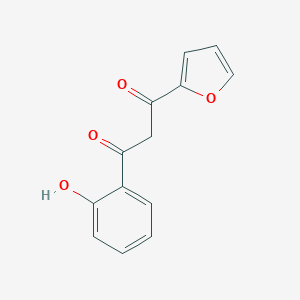
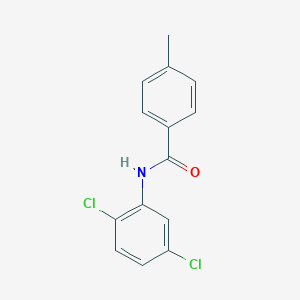
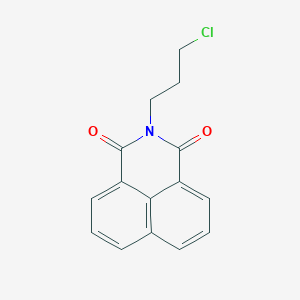
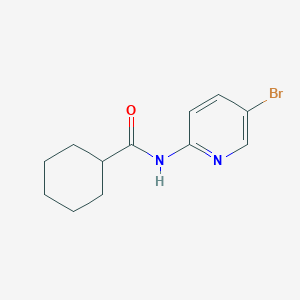
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
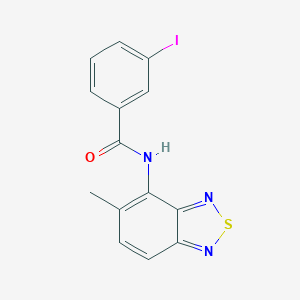
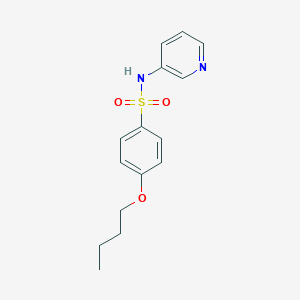
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)